4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
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Overview
Description
4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound characterized by its complex molecular structure It features a furanone core, a bromobenzyl ether group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone typically involves multiple steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via an etherification reaction. This step involves the reaction of the furanone core with 4-bromobenzyl alcohol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Formation of the Dioxolane Ring: The dioxolane ring is formed through an acetalization reaction. This involves the reaction of a diol (such as ethylene glycol) with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst, like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the furanone ring can undergo oxidation to form a carbonyl group.
Reduction: The bromobenzyl ether can be reduced to a benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of a benzyl ether.
Substitution: Formation of substituted benzyl derivatives, such as benzyl amines or benzyl thiols.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities. The presence of the bromobenzyl group suggests it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The furanone core is a common motif in many bioactive molecules, and modifications to the bromobenzyl and dioxolane groups could lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and dioxolane groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
- 4-[(4-methylbenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
- 4-[(4-fluorobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone
Uniqueness
The uniqueness of 4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chloro, methyl, or fluoro analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-16(2)21-8-11(23-16)13-14(12(18)15(19)22-13)20-7-9-3-5-10(17)6-4-9/h3-6,11,13,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBJCNKHYIJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)OCC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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